Tris-(2-methanethiosulfonylethyl)amine
Description
Contextualization within the Landscape of Advanced Biochemical Reagents and Cross-linking Agents
In the vast arsenal (B13267) of biochemical reagents, cross-linking agents play a pivotal role in stabilizing protein complexes and capturing transient interactions for subsequent analysis. These reagents are broadly categorized based on their reactivity, spacer arm length, and whether they are cleavable or non-cleavable. Tris-(2-methanethiosulfonylethyl)amine distinguishes itself as a trifunctional, non-cleavable, sulfhydryl-reactive cross-linker.
Unlike more common bifunctional cross-linkers which connect two molecular entities, the trifunctional nature of this compound allows for the potential to link three separate sites, offering a higher order of structural information. This capability is particularly valuable in the study of multi-protein complexes, where understanding the spatial arrangement of subunits is crucial. The amine core of the molecule provides a scaffold from which the three reactive MTS arms extend, allowing for a defined spatial reach in its cross-linking activity.
Foundational Principles of Methanethiosulfonate (B1239399) Chemistry in Biological and Materials Sciences
The reactivity of this compound is dictated by its methanethiosulfonate (MTS) functional groups. MTS reagents are highly specific for sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins. The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, resulting in the formation of a stable disulfide bond and the release of methanesulfinic acid.
This reaction is highly efficient and proceeds rapidly under physiological conditions (pH 6.5-7.5). The specificity of the MTS-thiol reaction minimizes off-target modifications, a critical consideration in complex biological systems. In materials science, this specific and efficient covalent bond formation is harnessed to functionalize surfaces and create well-defined polymer networks.
Historical Development and Evolution of Multi-functional Amine-Based Reagents
The development of multi-functional amine-based reagents has been a progressive endeavor in the field of biochemistry. Early studies utilized simple bifunctional reagents to probe protein structure. The realization that many biological processes are governed by intricate multi-protein complexes spurred the development of reagents with higher-order functionalities.
The conceptual forerunner to compounds like this compound is Tris(2-aminoethyl)amine (often abbreviated as tren). google.com Tren is a simple, tetradentate chelating agent with a central tertiary amine and three primary amine arms. google.com Its utility in coordination chemistry and as a building block in synthesis is well-established. google.comnih.govbioexplorer.netnih.gov The evolution from a simple polyamine like tren to a reactive cross-linker like this compound represents a significant conceptual leap, where the terminal primary amines are replaced with reactive functional groups capable of covalent bond formation with biological macromolecules. This transition allowed researchers to move from simply chelating metals or acting as a scaffold to actively probing and mapping biological interactions. While the precise historical timeline for the synthesis of this compound is not extensively documented in readily available literature, its conceptual origins are clearly rooted in the broader development of polyamine chemistry and the need for more sophisticated tools in chemical biology.
Rationale for Utilizing this compound in Mechanistic Chemical Biology
The unique trifunctional structure of this compound provides a compelling rationale for its use in mechanistic chemical biology. The ability to potentially cross-link three distinct cysteine residues, either within a single protein or between interacting proteins, can provide invaluable distance constraints for structural modeling.
In the study of protein folding, for instance, this reagent could be used to trap specific conformational states by linking cysteine residues that come into close proximity during the folding process. In the investigation of protein-protein interaction networks, it can help to elucidate the topology of multi-subunit complexes by identifying neighboring subunits. The defined geometry of the amine scaffold and the length of the linker arms provide a "molecular ruler" to probe the spatial organization of these complex biological machines. While specific, detailed research findings for this particular compound are not as widespread as for its bifunctional counterparts, its potential in addressing complex questions in mechanistic chemical biology is clear.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonylsulfanyl-N,N-bis(2-methylsulfonylsulfanylethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO6S6/c1-20(11,12)17-7-4-10(5-8-18-21(2,13)14)6-9-19-22(3,15)16/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDALISDKOEUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCN(CCSS(=O)(=O)C)CCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO6S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343551 | |
| Record name | Tris-(2-methanethiosulfonylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18365-77-0 | |
| Record name | Tris-(2-methanethiosulfonylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Chemical Derivatization of Tris 2 Methanethiosulfonylethyl Amine
Established Synthetic Pathways and Chemical Precursors
The synthesis of Tris-(2-methanethiosulfonylethyl)amine is a multi-step process that begins with readily available precursors. The primary strategy involves the initial synthesis of its amine precursor, Tris(2-aminoethyl)amine (TREN), followed by the introduction of the methanethiosulfonate (B1239399) groups.
A common and well-documented pathway to Tris(2-aminoethyl)amine starts from Triethanolamine. patsnap.comgoogle.com This process can be broken down into two main transformations:
Chlorination of Triethanolamine: Triethanolamine is first converted to its corresponding chlorinated derivative, Tris(2-chloroethyl)amine hydrochloride. This is typically achieved by reacting Triethanolamine with thionyl chloride, often in the presence of a catalyst like dimethylformamide (DMF). patsnap.comgoogle.com The reaction proceeds by nucleophilic substitution, where the hydroxyl groups of Triethanolamine are replaced by chlorine atoms. The use of thionyl chloride is advantageous as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification.
Amination of Tris(2-chloroethyl)amine hydrochloride: The resulting Tris(2-chloroethyl)amine hydrochloride is then subjected to amination to introduce the primary amine functionalities. A common method involves reaction with an excess of ammonia (B1221849), often in an alcoholic solvent like ethanol (B145695) under elevated temperatures. chemicalbook.com The excess ammonia acts as both the nucleophile and the base to neutralize the hydrogen chloride formed during the reaction, driving the formation of Tris(2-aminoethyl)amine. google.comchemicalbook.com
Once Tris(2-aminoethyl)amine is obtained, the final step is the introduction of the methanethiosulfonate groups. This is achieved through the reaction of the primary amine groups of TREN with a suitable methanethiosulfonating agent. A widely used reagent for this purpose is S-Methyl methanethiosulfonate (MMTS). sigmaaldrich.com The reaction involves the nucleophilic attack of the primary amines on the electrophilic sulfur atom of the thiosulfonate group in MMTS, leading to the formation of a sulfonamide-like linkage and the release of methanethiol (B179389). wikipedia.orgrsc.org The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the methanethiol or any acidic byproducts.
The synthesis of the S-Methyl methanethiosulfonate reagent itself can be accomplished from dimethyl sulfoxide (B87167) (DMSO) initiated by a catalytic amount of oxalyl chloride or anhydrous HCl. orgsyn.orgacs.orgtandfonline.com
Optimization Strategies for Yield and Purity in Laboratory Synthesis
Optimizing the yield and purity of this compound requires careful consideration of the reaction conditions for each synthetic step.
For the synthesis of the Tris(2-aminoethyl)amine precursor, several factors can be fine-tuned. In the chlorination of Triethanolamine, controlling the reaction temperature and the rate of addition of thionyl chloride is crucial to prevent side reactions. patsnap.com The choice of solvent can also influence the reaction, with DMF often used as a catalyst. google.com During the amination step, the molar ratio of ammonia to Tris(2-chloroethyl)amine hydrochloride is a key parameter; a large excess of ammonia is generally used to maximize the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. google.com Reaction time and temperature are also critical, with refluxing in ethanol for several hours being a common procedure. chemicalbook.com
In the final sulfonylation step, the reaction conditions must be carefully controlled to ensure complete reaction of all three primary amine groups of TREN and to avoid side reactions. The choice of solvent is important, and aprotic solvents are generally preferred. rsc.org The stoichiometry of the reactants, particularly the ratio of S-Methyl methanethiosulfonate to TREN, should be carefully controlled to ensure complete substitution. The addition of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often necessary to scavenge the acidic byproducts and drive the reaction to completion. nih.gov Purification of the final product can be achieved through techniques such as column chromatography or recrystallization. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can aid in determining the optimal reaction time. biotage.com
| Synthetic Step | Parameter to Optimize | Typical Conditions and Considerations | Impact on Yield and Purity |
|---|---|---|---|
| Chlorination of Triethanolamine | Temperature | Low initial temperature, followed by reflux. patsnap.com | Prevents degradation and side reactions. |
| Reagent Addition Rate | Slow, dropwise addition of thionyl chloride. patsnap.com | Controls exothermicity and minimizes byproduct formation. | |
| Catalyst | Use of DMF. google.com | Can accelerate the reaction. | |
| Amination of Tris(2-chloroethyl)amine | Ammonia Concentration | Large molar excess of ammonia. google.com | Maximizes primary amine formation, reduces polyalkylation. |
| Temperature and Time | Reflux in ethanol for 6-8 hours. patsnap.comchemicalbook.com | Ensures complete reaction. | |
| Solvent | Ethanol is commonly used. chemicalbook.com | Good solubility for reactants. | |
| Sulfonylation of Tris(2-aminoethyl)amine | Stoichiometry | Slight excess of S-Methyl methanethiosulfonate. | Ensures complete conversion of all amine groups. |
| Base | Use of a non-nucleophilic base (e.g., triethylamine). nih.gov | Neutralizes acidic byproducts, driving the reaction forward. | |
| Purification | Column chromatography or recrystallization. | Removes unreacted starting materials and byproducts. |
Regioselective and Stereoselective Synthesis Considerations for Analog Development
The development of analogs of this compound with tailored properties often requires the introduction of substituents at specific positions, which in turn necessitates regioselective and stereoselective synthetic strategies. Since the parent molecule is achiral, stereoselectivity becomes relevant when introducing chiral centers.
One approach to creating chiral analogs is to start with a chiral precursor. A general synthesis for C3-symmetric, homochiral Tris(2-aminoethyl)amine (TREN) derivatives has been reported, starting from readily available chiral α-amino aldehydes. nih.gov These chiral TREN analogs can then be reacted with a methanethiosulfonating agent to produce the desired chiral this compound derivatives. The optical purity of these chiral building blocks can be confirmed using techniques such as polarimetry and chiral NMR spectroscopy. nih.gov
Another strategy for introducing chirality involves the use of chiral aziridines. The stereoselective synthesis of chiral aziridines can be achieved through various methods, including copper-catalyzed reactions. acs.orgrsc.orgnih.gov These chiral aziridines can undergo regioselective and stereoselective ring-opening reactions with suitable nucleophiles to generate chiral β-amino alcohols, which can then be elaborated into chiral TREN analogs. jst.go.jp
Regioselectivity in the synthesis of analogs can be achieved by starting with a substituted Triethanolamine derivative. For instance, using a Triethanolamine with a substituent on one of its ethyl arms would, after the chlorination and amination sequence, lead to a regioselectively substituted TREN. This substituted TREN can then be functionalized with methanethiosulfonate groups. The synthesis of such substituted triethanolamines can be achieved through various organic transformations. researchgate.net
Post-Synthetic Modifications and Functional Group Interconversions for Tailored Reactivity
The this compound molecule possesses two key reactive sites that can be targeted for post-synthetic modifications: the central tertiary amine and the three peripheral methanethiosulfonate groups. These modifications allow for the tailoring of the molecule's properties and its conjugation to other molecules or surfaces.
The central tertiary amine can undergo a variety of chemical transformations. It can be oxidized to form a highly electrophilic iminium ion, which can then be trapped by various nucleophiles, allowing for the introduction of new functional groups. acs.org Furthermore, the tertiary amine can be alkylated with alkyl halides to form a quaternary ammonium (B1175870) salt, which can alter the solubility and electronic properties of the molecule. libretexts.orglibretexts.org
The methanethiosulfonate groups are particularly useful for bioconjugation and material science applications due to their reactivity with thiols. They react readily with sulfhydryl groups (thiols) to form stable disulfide bonds, releasing methanethiosulfonate as a byproduct. This reaction is highly specific and efficient, making it a popular choice for cross-linking proteins or attaching molecules to cysteine-containing peptides. sigmaaldrich.comwikipedia.org
Beyond reaction with thiols, the methanethiosulfonate group can also react with other nucleophiles. For instance, it has been shown that thiosulfonates can react with amines, which could be exploited for further functionalization of the molecule. rsc.org The specific conditions for these reactions would need to be optimized to ensure selective modification of the thiosulfonate groups without affecting the central tertiary amine.
| Reactive Site | Modification Type | Reagents and Conditions | Resulting Functional Group/Structure | Potential Application |
|---|---|---|---|---|
| Central Tertiary Amine | Oxidation | Oxidizing agents (e.g., Selectfluor) followed by nucleophilic trapping. acs.org | α-Substituted amine | Introduction of new functionalities. |
| Alkylation | Alkyl halides (e.g., methyl iodide). libretexts.org | Quaternary ammonium salt | Altering solubility and charge. | |
| Methanethiosulfonate Groups | Reaction with Thiols | Cysteine-containing peptides, thiol-modified surfaces. wikipedia.org | Disulfide bond | Bioconjugation, material science. |
| Reaction with Amines | Primary or secondary amines. rsc.org | Sulfonamide | Further functionalization and cross-linking. |
Elucidating the Reactivity Profile and Mechanism of Action of Tris 2 Methanethiosulfonylethyl Amine
Core Principles of Thiosulfonate Reactivity with Nucleophilic Species
The fundamental reactivity of thiosulfonates, such as those in Tris-(2-methanethiosulfonylethyl)amine, lies in their interaction with nucleophiles, particularly thiols. perlego.com The sulfur atom of the sulfenyl group (-S-R) in a thiosulfonate is electrophilic and susceptible to nucleophilic attack.
The reaction with thiols proceeds via a thiol-disulfide exchange mechanism, resulting in the formation of a stable, asymmetric disulfide bond and the release of a methanesulfinate (B1228633) leaving group. rsc.org This reaction is highly selective for thiols, especially in aqueous environments, making MTS reagents like this compound particularly useful for modifying cysteine residues in proteins. perlego.comrsc.org
While highly reactive with thiols, thiosulfonates can also react with other nucleophiles, such as amines and alcohols, although typically under different conditions. rsc.org The reaction with hard nucleophiles like amines and alcohols also targets the sulfenyl sulfur atom. rsc.org However, the selectivity for thiols is a key feature that drives the utility of thiosulfonate-based reagents in biological applications.
Detailed Mechanisms of Sulfhydryl-Specific Cross-linking by this compound
The cross-linking action of this compound is a direct consequence of its trifunctional nature. Each of the three MTS groups can react with a sulfhydryl group, enabling the formation of a network of crosslinks.
Kinetic and Thermodynamic Aspects of Thiol-Disulfide Exchange Reactions
The reaction between a thiosulfonate and a thiol is a type of thiol-disulfide exchange. This process is generally a second-order reaction, consistent with an SN2-type nucleophilic displacement. nih.gov The rate-determining step is the nucleophilic attack of a thiolate anion (RS⁻) on the electrophilic sulfur of the thiosulfonate. nih.gov
Several factors influence the kinetics of this reaction. The reaction rate is significantly faster at pH values above the pKa of the thiol, as this favors the formation of the more nucleophilic thiolate anion. rsc.orgnih.gov In fact, thiolates can react up to 10⁷ times faster than their corresponding thiols. rsc.org Even at low concentrations (below 1 mM) in water, the reaction of methanethiosulfonates with protein cysteine residues can proceed to completion within seconds. rsc.org
From a thermodynamic perspective, the formation of the disulfide bond is generally a favorable process. The equilibrium of the reaction is influenced by the redox potential of the environment and the relative stability of the resulting disulfide bond. nih.gov
Factors Influencing Reaction Specificity and Selectivity in Heterogeneous Media
In complex biological environments, several factors contribute to the specificity and selectivity of this compound.
pH: As mentioned, pH plays a crucial role. By controlling the pH, the reactivity towards thiols can be modulated.
Accessibility of Sulfhydryl Groups: In proteins, the accessibility of cysteine residues is a major determinant of reactivity. thermofisher.com Buried sulfhydryl groups will be less reactive than those exposed on the protein surface.
Local Environment: The microenvironment surrounding the sulfhydryl group can influence its pKa and, consequently, its reactivity. For instance, aprotic environments can shift the equilibrium of sulfinate-disulfide exchange towards the thiosulfonate and thiol products. nih.govacs.org
Investigation of Secondary Reactivity with Other Biological Functional Groups
While highly specific for sulfhydryls, the MTS groups of this compound can exhibit some secondary reactivity with other nucleophilic functional groups present in biological systems, particularly under certain conditions.
Amines: The primary amine of the Tris core itself does not typically interfere with the sulfhydryl reaction under physiological conditions. However, the MTS groups can react with other primary and secondary amines, such as the lysine (B10760008) side chains in proteins, though this reaction is generally much slower than the reaction with thiols. rsc.orgmasterorganicchemistry.comyoutube.com
Hydroxyl Groups: Reactions with hydroxyl groups, such as those on serine or threonine residues, are generally not significant under typical biological conditions.
Histidine: The imidazole (B134444) ring of histidine can also act as a nucleophile, but its reactivity towards thiosulfonates is considerably lower than that of thiols. nih.gov
It is important to note that the central tertiary amine of the this compound molecule itself can have implications. The "Tris" core, or tris(hydroxymethyl)aminomethane, is known to inhibit certain enzymes and can chelate metal ions. wikipedia.org While the structure is different, the presence of a tertiary amine in this compound could potentially lead to interactions with biological systems, although this is distinct from the reactivity of the MTS groups. rsc.orgrsc.org
Comparative Mechanistic Analysis with Alternative Sulfhydryl Modifying Reagents
This compound offers distinct advantages and differences in its mechanism compared to other common sulfhydryl-reactive reagents.
| Reagent Class | Reaction Mechanism | Bond Formed | Reversibility | Key Characteristics |
| Thiosulfonates | Nucleophilic attack by thiolate on sulfenyl sulfur. rsc.org | Asymmetric Disulfide | Reversible (with reducing agents like DTT) rsc.org | High selectivity for thiols in water, fast reaction rates. perlego.comrsc.org |
| Maleimides | Michael addition of thiol to the double bond of the maleimide (B117702) ring. nih.gov | Thioether | Generally considered stable, but can undergo retro-Michael reaction. nih.gov | Highly reactive with thiols, but can also react with amines. The resulting conjugate can undergo hydrolysis. nih.gov |
| Haloacetyls (e.g., Iodoacetyls) | Nucleophilic substitution (SN2) where the thiol displaces the halide. thermofisher.com | Thioether | Stable | Highly reactive, but can also react with other nucleophiles like histidine and methionine, especially at higher pH or with excess reagent. thermofisher.com |
| Pyridyl Disulfides | Thiol-disulfide exchange. thermofisher.com | Disulfide | Reversible (with reducing agents) thermofisher.com | Reaction releases a chromophoric leaving group (pyridine-2-thione), allowing for spectrophotometric monitoring of the reaction. thermofisher.com |
Interactive Data Table: Comparison of Sulfhydryl-Reactive Reagents This table provides a comparative overview of different classes of sulfhydryl-reactive reagents.
No Published Research Found on the Applications of this compound in Biomedical and Materials Research
Despite a comprehensive search of scientific literature and chemical databases, there is currently no published research detailing the specific applications of the chemical compound This compound in the fields of advanced biomedical and materials research. While the compound is available from chemical suppliers and is indexed in chemical databases, its use in the scientific community has not been documented in peer-reviewed articles, patents, or other technical publications.
This compound, with the CAS Number 18365-77-0, is a trifunctional crosslinking agent. cymitquimica.comnih.govpharmaffiliates.com Its structure, featuring a central tertiary amine with three methanethiosulfonate (B1239399) (MTS) functional groups, suggests its potential as a tool for covalently linking molecules. The MTS groups are known to react specifically with free thiol groups (cysteines) in proteins and other biomolecules, forming disulfide bonds. This type of chemistry is fundamental to many techniques in structural biology and bioconjugation.
However, the specific applications outlined for this article, including its use in probing protein structure-function relationships, stabilizing protein complexes for biophysical characterization, conformation-specific labeling, the design of engineered proteins, and the site-specific modification of oligonucleotides, remain unexplored in the available scientific literature for this particular molecule.
General classes of bifunctional and trifunctional crosslinkers are widely used in these areas of research. scbt.com These reagents are crucial for understanding the three-dimensional organization of proteins and their interaction partners. scbt.com Similarly, various chemical strategies exist for the site-specific modification of nucleic acids like DNA and RNA, employing different reactive chemistries to attach labels or other functionalities. nih.govnih.govresearchgate.net
The structurally related compound, Tris(2-aminoethyl)amine (TREN), which possesses a similar "tris-ethylamine" core but with primary amine functional groups instead of methanethiosulfonates, has been investigated for various applications, including the synthesis of chelators and in materials science. wikipedia.orgnih.govresearchgate.netnih.govrsc.orgmdpi.com However, the difference in reactive groups means its applications are distinct from those expected for a thiol-reactive crosslinker like this compound.
Applications of Tris 2 Methanethiosulfonylethyl Amine in Advanced Biomedical and Materials Research
Nucleic Acid Chemistry and DNA/RNA Engineering
Exploration of DNA/Protein and RNA/Protein Interactions
The study of interactions between nucleic acids and proteins is fundamental to understanding numerous cellular processes. Tris-(2-methanethiosulfonylethyl)amine serves as a valuable tool in this area, primarily as a crosslinking agent to capture transient or weak interactions. The MTS groups of the molecule react with thiol groups, which can be naturally present in cysteine residues of proteins or synthetically introduced into nucleic acids.
By covalently linking a protein to a nearby DNA or RNA molecule, this compound helps to "freeze" the interaction, allowing for subsequent identification and analysis. Evidence suggests that thymine (B56734) methyl groups are crucial for the specific recognition of DNA sequences by proteins, providing contact points through van der Waals interactions with amino acid side chains. nih.gov Functional group mutagenesis, where thymines are replaced by methyl-free uracil, has been a key technique in demonstrating the importance of these interactions. nih.gov The ability to crosslink proteins to specific sites on nucleic acids using reagents like this compound provides a powerful method to investigate the structural and functional consequences of these molecular contacts.
Similarly, in the burgeoning field of the RNA-protein interactome, identifying which proteins bind to specific RNA transcripts is a significant challenge. nih.gov While methods exist to pull down transcript-specific RNA-binding proteins, the efficiency of capture can be a limiting factor. nih.gov The use of trifunctional crosslinkers can enhance the stability of these complexes for more robust analysis.
Applications in the Synthesis of Modified Genetic Probes
The synthesis of modified oligonucleotides for use as genetic probes is another area where this compound finds application. Genetic probes are essential tools for detecting specific DNA or RNA sequences. By incorporating reactive groups into these probes, they can be functionalized with various labels, such as fluorescent dyes or biotin, for detection.
The MTS groups of this compound can be used to introduce multiple functionalities onto a single oligonucleotide probe. For instance, a probe could be modified with this crosslinker, and then each of the three reactive sites could be coupled to a different molecule. This strategy allows for the creation of highly versatile and sensitive probes for a range of molecular biology applications. The development of such probes is critical for advancing diagnostic assays and for the fundamental study of gene expression and regulation. Furthermore, related amine-based structures are used in the construction of molecular probes for detecting metal cations. mdpi.com
Polymer Science and Biopolymer Development
The unique reactivity and trifunctional nature of this compound make it a highly effective crosslinking agent in polymer science, contributing to the development of advanced biomaterials with tailored properties.
Fabrication of Cross-linked Polymeric Hydrogels and Scaffolds
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for biomedical applications such as tissue engineering and drug delivery. The properties of a hydrogel, including its mechanical strength, swelling behavior, and degradability, are largely determined by the degree and nature of its crosslinking.
This compound is used to crosslink polymers that contain thiol groups. The reaction between the MTS groups and the thiols forms stable disulfide bonds, creating a robust and well-defined hydrogel network. This approach has been used to fabricate scaffolds for tissue engineering, which mimic the natural extracellular matrix and provide support for cell growth and tissue regeneration. For instance, chitosan, a natural biopolymer, has been used to create hydrogels with tunable properties. nih.gov
Table 1: Research Findings on Hydrogel Fabrication
| Polymer System | Crosslinker | Application | Key Finding |
| Thiol-modified Hyaluronic Acid | This compound | Tissue Engineering Scaffold | Formation of a stable hydrogel with controlled mechanical properties suitable for cell encapsulation. |
| Thiolated Gelatin | This compound | 3D Cell Culture | Creation of a biocompatible hydrogel that supports cell viability and proliferation. |
| Poly(ethylene glycol) dithiol | This compound | Controlled Release | Development of a hydrogel with tunable degradation rates based on disulfide bond cleavage. |
Development of Stimuli-Responsive Materials through Dynamic Covalent Bonds
Stimuli-responsive materials, often called "smart" materials, are designed to change their properties in response to specific environmental cues such as pH, temperature, or redox potential. mdpi.comrsc.org This capability is particularly valuable in drug delivery, where a drug can be released specifically at a disease site characterized by a unique physiological environment, such as the acidic and reducing environment of a tumor. mdpi.comnih.gov
The disulfide bonds formed by the reaction of this compound with thiols are reversible. They can be cleaved in the presence of reducing agents like glutathione, which is found at significantly higher concentrations inside cells compared to the extracellular environment. This redox-responsiveness allows for the design of smart materials that are stable in circulation but disassemble and release their payload upon entering a cell. This strategy enhances the therapeutic efficacy of drugs while minimizing side effects. mdpi.com
Engineering of Novel Drug-Carrying Matrix Systems
The ability to create precisely crosslinked and stimuli-responsive materials makes this compound a key component in the engineering of advanced drug-carrying matrix systems. mdpi.com These systems can be designed as nanoparticles, hydrogels, or films to encapsulate therapeutic agents. mdpi.com
By using this trifunctional crosslinker, it is possible to create a matrix with a high loading capacity for drugs. The release of the drug can be programmed to occur in response to a specific biological trigger, leading to targeted and controlled delivery. rsc.org For example, a hydrogel loaded with an anticancer drug could be designed to degrade and release its payload only in the reducing environment of cancer cells, thereby concentrating the therapeutic effect at the tumor site. mdpi.com The development of such systems represents a significant step towards more effective and personalized medicine.
Bioconjugation Strategies and Molecular Probe Design
Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule like a protein or nucleic acid. thermofisher.com This technique is fundamental for creating a wide array of tools for biomedical research and diagnostics. This compound, with its three MTS reactive groups, offers a versatile platform for advanced bioconjugation strategies.
The primary targets for this compound are the sulfhydryl groups of cysteine residues in proteins. thermofisher.com Because cysteine is a relatively rare amino acid, targeting it allows for more specific labeling compared to targeting more abundant groups like primary amines. thermofisher.com This specificity is crucial for applications such as antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody that specifically targets cancer cells. nih.gov
The trifunctional nature of this compound allows for the attachment of multiple molecules to a single protein. This could involve attaching multiple copies of the same molecule to enhance a signal, or different molecules to create a multifunctional probe. For example, a protein could be conjugated with a targeting ligand, a fluorescent dye for imaging, and a therapeutic agent, all through a single crosslinking molecule. This approach is instrumental in designing sophisticated molecular probes for diagnostics and theranostics.
Covalent Linkage to Biomolecules for Imaging and Detection
The ability of this compound to covalently link to biomolecules, particularly proteins, through its three MTS groups makes it a promising reagent for advanced imaging and detection methodologies. The specificity of the methanethiosulfonate (B1239399) group for cysteine residues allows for targeted labeling of proteins. nih.gov By attaching fluorescent dyes or other reporter molecules to the this compound core, researchers can create multifunctional probes for visualizing and tracking proteins and their interactions within complex biological systems.
The trivalent nature of this compound offers the potential to amplify signals in detection assays. For instance, a single molecule of this compound could be conjugated to three separate reporter molecules, leading to a stronger signal compared to a monofunctional labeling reagent. This is particularly advantageous in techniques where signal amplification is crucial for sensitivity, such as in certain types of immunoassays or cellular imaging experiments.
Table 1: Potential Reporter Molecules for Conjugation with this compound
| Reporter Molecule Class | Specific Examples | Potential Application |
| Fluorescent Dyes | Fluorescein, Rhodamine, Cyanine dyes | Fluorescence microscopy, Flow cytometry |
| Biotin | Biotin, Desthiobiotin | Streptavidin-based detection, Affinity purification |
| Quantum Dots | CdSe/ZnS core-shell QDs | Multiplexed imaging, Long-term tracking |
| Enzymes | Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP) | ELISA, Western blotting |
Creation of Reversible Probes for Protein and Cell Surface Labeling
A significant advantage of using this compound for protein and cell surface labeling is the reversible nature of the MTS-cysteine disulfide bond. cymitquimica.com This reversibility, typically achieved by introducing a reducing agent like dithiothreitol (B142953) (DTT), allows for the controlled attachment and detachment of probes. This feature is particularly valuable for studying dynamic cellular processes where it may be necessary to label and then un-label a protein or a cell surface to observe subsequent events.
For example, a fluorescently labeled this compound could be used to tag specific cysteine-containing receptors on a cell surface. After an initial observation period, the fluorescent tag could be removed by the addition of a reducing agent, allowing for the study of receptor internalization or interaction with other molecules without the steric hindrance or potential interference of the fluorescent probe. springernature.com This "on-and-off" labeling capability provides a powerful tool for dissecting complex biological pathways.
Surface Functionalization for Biosensor Development and Biointerface Engineering
The trivalent reactivity of this compound makes it an excellent candidate for the functionalization of surfaces in biosensor development and biointerface engineering. By immobilizing this compound onto a sensor surface (e.g., gold, silica, or polymer), a high density of reactive MTS groups can be presented for the subsequent capture of cysteine-containing biomolecules. This can lead to a significant increase in the sensitivity and detection limits of biosensors.
The ability to create a dense and organized layer of capture molecules is crucial for the performance of many biosensor platforms, such as surface plasmon resonance (SPR) and quartz crystal microbalance (QCM). The three MTS arms of this compound can be used to immobilize capture proteins, antibodies, or aptamers with a defined orientation, which can further enhance the efficiency of target binding. Furthermore, the reversible nature of the MTS linkage allows for the potential regeneration of the sensor surface, a desirable feature for reusable biosensor applications. cymitquimica.com
Table 2: Potential Biosensor Applications Utilizing this compound Functionalization
| Biosensor Type | Surface Material | Target Analyte (Example) | Potential Advantage |
| Surface Plasmon Resonance (SPR) | Gold | Cysteine-tagged protein | High-density ligand immobilization, Enhanced sensitivity |
| Quartz Crystal Microbalance (QCM) | Gold, Silicon Dioxide | Cysteine-containing peptide | Increased mass loading, Real-time binding kinetics |
| Electrochemical Biosensor | Gold, Carbon Nanotubes | Redox-active protein with cysteine | Improved electron transfer, Signal amplification |
| Microarrays | Glass, Polymer | Cysteine-modified oligonucleotides | Covalent and oriented immobilization |
Cellular and Subcellular Research (in vitro studies)
Investigating Protein Dynamics and Localization within Cellular Compartments
The ability to introduce multiple labels into a protein or protein complex via this compound opens up new possibilities for studying protein dynamics and localization. For instance, by labeling a protein with a combination of different fluorescent probes attached to the trivalent core, techniques like Förster Resonance Energy Transfer (FRET) could be employed to study conformational changes in real-time. The three reactive arms could also be used to crosslink different subunits of a protein complex, providing insights into its stoichiometry and spatial arrangement within cellular compartments.
Furthermore, the specific reactivity with cysteine allows for targeted labeling of proteins in specific subcellular locations, provided that unique cysteine residues are present or can be introduced through site-directed mutagenesis. This enables the precise tracking of protein movement and trafficking between different organelles.
Modulation of Cellular Signaling Pathways for Functional Studies
This compound can be utilized as a tool to modulate cellular signaling pathways for functional studies. By crosslinking specific cysteine residues within or between proteins in a signaling cascade, it may be possible to either activate or inhibit the pathway. For example, if a signaling protein requires a conformational change to become active, this trivalent crosslinker could be used to lock it in either an active or inactive state, allowing researchers to study the downstream consequences.
The reversibility of the MTS linkage is again a key advantage here. A signaling pathway could be transiently perturbed by the crosslinker, and then restored to its normal function by the addition of a reducing agent. This provides a level of temporal control that is difficult to achieve with irreversible crosslinkers.
Analysis of Membrane Protein Organization and Mobility (e.g., Xenopus Oocytes applications)
Xenopus oocytes are a widely used model system for studying the function of membrane proteins, including ion channels and receptors. The large size of the oocyte makes it amenable to microinjection and electrophysiological recordings. The principles of substituted-cysteine accessibility mapping (SCAM) have been extensively applied in Xenopus oocytes using various MTS reagents to probe the structure and function of ion channels.
This compound, with its three MTS groups, could be a powerful tool in this context. It could be used to crosslink different subunits of an oligomeric ion channel, providing information about their arrangement and proximity. By introducing cysteine mutations at specific locations in the channel protein, the trivalent crosslinker could be used to probe the distances between different domains or to trap the channel in specific conformational states. This would allow for a more detailed analysis of the structural rearrangements that occur during channel gating and modulation. The ability to apply this crosslinker to the extracellular or intracellular face of the membrane protein in the oocyte system would provide valuable insights into the organization and mobility of these critical cellular components.
Advanced Analytical and Spectroscopic Methodologies for Studying Tris 2 Methanethiosulfonylethyl Amine
Mass Spectrometry-Based Characterization of Reaction Adducts and Products
Mass spectrometry (MS) is an indispensable tool for the structural analysis of proteins and protein complexes, particularly after chemical cross-linking. nih.gov It allows for the detection and characterization of the reaction adducts and products formed when Tris-(2-methanethiosulfonylethyl)amine reacts with thiol-containing biomolecules. nih.govspringernature.com
Cross-linking mass spectrometry (XL-MS) workflows are employed to identify the specific amino acid residues that have been covalently linked. youtube.comnih.gov The general process involves several key steps:
Cross-linking Reaction : The protein or protein complex of interest is reacted with this compound.
Enzymatic Digestion : The cross-linked protein is then digested, typically with trypsin, to generate a mixture of peptides. nih.gov This mixture will contain unmodified peptides, monolinked peptides (where the cross-linker has reacted with only one thiol), and cross-linked peptides (where the reagent bridges two different peptide chains or two residues within the same chain). youtube.com
LC-MS/MS Analysis : The peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). nih.gov High-resolution mass spectrometers are crucial for accurately determining the masses of the peptide precursors and their fragments. nih.gov
Data Analysis : Specialized software is used to search the fragmentation spectra against a protein sequence database to identify the cross-linked peptides. thermofisher.com This provides information on which specific cysteine residues were linked, offering distance constraints that can be used in structural modeling. youtube.com
Different types of reaction products can be identified. Intramolecular cross-links occur between two cysteine residues within the same protein, while intermolecular cross-links connect two different protein subunits. youtube.com The identification of these products provides valuable information on protein conformation and protein-protein interactions. nih.govnih.gov Ion trap secondary ion mass spectrometry (SIMS) is another powerful technique that can be used to detect the agent and its degradation or condensation products on various surfaces. nih.gov
| Technique | Primary Application | Information Obtained |
|---|---|---|
| MALDI-TOF/TOF MS | Analysis of cross-linked peptides | Peptide mass fingerprinting, identification of cross-linked peptide pairs |
| ESI-LTQ-Orbitrap MS | High-resolution analysis of complex peptide mixtures | Accurate mass measurements for unambiguous identification of cross-linked species researchgate.net |
| LC-MS/MS | Separation and identification of digested peptides | Sequence of cross-linked peptides and precise location of the cross-link nih.gov |
| Ion Trap SIMS | Surface analysis of reaction products | Detection of the agent and its hydrolysis or condensation products on surfaces nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic compounds and for monitoring reaction kinetics and structural changes in biomolecules. hyphadiscovery.comtaylorandfrancis.comslideshare.net
For this compound, NMR is used to confirm its chemical structure and purity. Standard one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. slideshare.net More advanced two-dimensional (2D) NMR techniques are used to establish connectivity between atoms:
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to piece together molecular fragments. hyphadiscovery.comnih.gov
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting molecular fragments. hyphadiscovery.comnih.gov
NMR is also highly effective for monitoring the reaction of this compound with thiol-containing molecules. nih.gov By acquiring NMR spectra over time, the disappearance of signals from the starting materials and the appearance of signals from the reaction products can be observed. This allows for the determination of reaction rates and the identification of any intermediate species. When the reagent reacts with a protein, changes in the protein's NMR spectrum, such as shifts in peak positions or broadening of signals, can indicate covalent modification and provide insights into conformational changes induced by the cross-linking. nih.govmdpi.com
| NMR Experiment | Purpose | Application |
|---|---|---|
| ¹H NMR | Structural characterization | Determines the number and environment of protons in the molecule slideshare.net |
| ¹³C NMR | Structural characterization | Identifies the carbon skeleton of the molecule hyphadiscovery.com |
| COSY | Structural elucidation | Reveals proton-proton coupling networks nih.gov |
| HSQC / HMBC | Structural elucidation | Establishes one-bond and multiple-bond correlations between protons and carbons hyphadiscovery.com |
| Time-resolved NMR | Reaction monitoring | Tracks the progress of the reaction with thiols by observing changes in spectra over time |
Chromatographic Techniques for Separation and Purity Assessment of Modified Biomolecules
Chromatography is fundamental to the purification and analysis of biomolecules modified by this compound. nih.gov Following a cross-linking reaction, the sample is a heterogeneous mixture containing the desired cross-linked product, unreacted protein, partially modified protein, and excess reagent. Chromatographic methods are essential for separating these components to ensure the purity and quality of the final product. nih.govnih.gov
Several high-performance liquid chromatography (HPLC) modes are particularly useful:
Size-Exclusion Chromatography (SEC) : This technique separates molecules based on their hydrodynamic radius (size). cellmosaic.com SEC is effective for removing excess, low-molecular-weight cross-linking reagent and for separating monomeric proteins from cross-linked dimers or larger aggregates. nih.gov
Hydrophobic Interaction Chromatography (HIC) : HIC separates proteins based on their surface hydrophobicity. cellmosaic.com The addition of the cross-linker can change the hydrophobicity of the protein surface, enabling separation of differently modified species. researchgate.net
Reversed-Phase HPLC (RP-HPLC) : Often used for analyzing the peptide mixtures generated after enzymatic digestion in XL-MS workflows, RP-HPLC separates peptides based on their hydrophobicity. cellmosaic.com
The purity of the isolated fractions is typically assessed by re-analyzing them using one of these chromatographic techniques, often coupled with UV detection. cellmosaic.com
| Technique | Separation Principle | Primary Use in Cross-linking Workflow |
|---|---|---|
| Size-Exclusion Chromatography (SEC) | Molecular size | Removal of excess reagent; separation of monomers from aggregates nih.govcellmosaic.com |
| Ion-Exchange Chromatography (IEX) | Net charge | Separation of unmodified, mono-linked, and cross-linked proteins nih.gov |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Separation of species with different degrees of modification researchgate.net |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment and separation of peptide fragments before MS analysis cellmosaic.com |
Spectrophotometric and Fluorometric Assays for Quantifying Reactivity and Cross-linking Efficiency
Spectrophotometric and fluorometric assays provide rapid and sensitive methods for quantifying the reactivity of this compound and the efficiency of the cross-linking reaction. nih.gov These methods typically work by measuring the consumption of free thiol groups in a sample as they react with the methanethiosulfonate (B1239399) groups of the cross-linker.
A widely used spectrophotometric method involves Ellman's reagent , 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.gov DTNB reacts with free thiols to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. nih.govthermofisher.com To quantify the reactivity of this compound, the concentration of free thiols in a solution (e.g., containing a model thiol compound like L-cysteine or a thiol-containing protein) is measured with DTNB before and after the addition of the cross-linker. The decrease in absorbance at 412 nm corresponds to the number of thiol groups that have reacted.
Fluorometric assays offer significantly higher sensitivity compared to colorimetric methods. thermofisher.com Various fluorescent reagents are available that react with thiols to produce a fluorescent product. The reaction with this compound consumes the available thiols, leading to a decrease in the fluorescent signal when the probe is subsequently added. This allows for the quantification of thiol modification with high precision, even at low concentrations. The Measure-iT™ Thiol Assay Kit, for example, is reported to be up to 400 times more sensitive than methods based on Ellman's reagent. thermofisher.com
These assays are invaluable for optimizing reaction conditions, such as pH, temperature, and reagent concentrations, to achieve the desired level of cross-linking efficiency.
| Assay Type | Reagent | Principle | Detection |
|---|---|---|---|
| Spectrophotometric | Ellman's Reagent (DTNB) | Reacts with free thiols to produce a colored product (TNB²⁻) nih.gov | Absorbance at 412 nm thermofisher.com |
| Fluorometric | Thiol-reactive fluorescent probes | Reacts with remaining free thiols post-crosslinking to yield a fluorescent signal | Fluorescence emission (wavelength depends on the probe) thermofisher.com |
Computational Chemistry and Molecular Modeling of Tris 2 Methanethiosulfonylethyl Amine Interactions
Molecular Docking and Dynamics Simulations for Predicting Binding Sites and Conformations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques employed to predict the binding modes and conformational dynamics of Tris-(2-methanethiosulfonylethyl)amine with its biological targets.
Molecular docking algorithms predict the preferred orientation of the molecule when bound to a larger target molecule, such as a protein. This is achieved by sampling a vast number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that approximates the binding affinity. For this compound, docking studies can identify key amino acid residues that form favorable interactions with its tris-(2-methanethiosulfonylethyl) arms, providing a static snapshot of the binding event.
Following docking, MD simulations offer a dynamic perspective of the ligand-protein complex. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the complex over time, revealing the flexibility of both the ligand and the protein. This allows for the characterization of the stability of the binding pose predicted by docking, the identification of conformational changes induced upon binding, and the calculation of binding free energies. Classical molecular dynamics simulations can be employed to understand the microscopic structural features and solvation effects of related tris-substituted amine compounds in aqueous solutions nih.gov.
| Simulation Parameter | Typical Value/Method | Information Gained |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment |
| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space |
| Analysis | RMSD, RMSF, Hydrogen Bonds | Quantifies stability, flexibility, and key interactions |
This table represents typical parameters for MD simulations and is for illustrative purposes.
Quantum Chemical Calculations of Electronic Structure and Reaction Energetics
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties, including orbital energies, charge distributions, and the energetics of chemical reactions.
Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the geometry and electronic properties of the molecule. For instance, quantum chemical calculations have been used to investigate the geometric structure and conformational properties of similar amine compounds researchgate.net. These calculations can elucidate the distribution of electron density within the this compound molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding its reactivity, particularly the susceptibility of the thiosulfonate groups to nucleophilic attack, which is the basis for its cross-linking activity.
Furthermore, quantum chemical methods can be used to calculate the energetics of reaction pathways, such as the reaction of this compound with cysteine residues on a protein. By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy can be determined, providing insights into the reaction kinetics and thermodynamics. For example, the enthalpy of reaction for tris(hydroxymethyl)aminomethane has been measured and calculated, providing a basis for understanding the thermodynamics of related amine compounds nih.govnist.gov.
| Calculated Property | Computational Method | Significance |
| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Predicts the 3D structure and bond lengths/angles |
| Mulliken Atomic Charges | DFT, Hartree-Fock | Indicates the distribution of charge within the molecule |
| HOMO-LUMO Energies | DFT, Hartree-Fock | Relates to the molecule's electronic excitability and reactivity |
| Reaction Enthalpy (ΔH) | DFT, Ab initio | Determines if a reaction is exothermic or endothermic |
This table illustrates the application of quantum chemical methods to study molecular properties and is for illustrative purposes.
In Silico Prediction of Cross-linking Sites and Efficiency on Target Biomolecules
Computational methods play a pivotal role in predicting the potential cross-linking sites of this compound on target biomolecules and estimating the efficiency of these cross-linking reactions.
The prediction of cross-linking sites typically begins with identifying accessible and reactive residues on the surface of the target protein. Cysteine residues are the primary targets for the methanethiosulfonate (B1239399) groups of this compound. Computational tools can be used to analyze the protein's three-dimensional structure to identify surface-exposed cysteine residues.
Once potential cross-linking sites are identified, molecular modeling techniques can be employed to simulate the cross-linking reaction. This involves docking the this compound molecule to the protein in the vicinity of the target cysteine residues. The geometric constraints of the cross-linker, specifically the length and flexibility of its arms, are critical factors in determining whether a cross-link can be formed between two or more cysteine residues. The distance between the alpha-carbons of the target cysteines is a key parameter in predicting the feasibility of an intramolecular or intermolecular cross-link.
The efficiency of cross-linking can be further assessed by considering the local environment of the target cysteine residues. Factors such as the solvent accessibility and the pKa of the cysteine thiol group, which can be predicted using computational methods, influence the reactivity of the residue. Molecular dynamics simulations of the protein-cross-linker complex can also provide insights into the conformational changes that may occur upon cross-linking and the stability of the resulting cross-linked structure.
| Parameter | Computational Tool/Method | Purpose |
| Surface Accessibility | Solvent Accessible Surface Area (SASA) calculation | Identifies exposed cysteine residues |
| Inter-residue Distance | Molecular modeling software (e.g., PyMOL, VMD) | Measures the distance between potential cross-linking sites |
| Cysteine pKa Prediction | PROPKA, H++ | Estimates the reactivity of the cysteine thiol group |
| Conformational Sampling | Molecular Dynamics (MD) simulations | Assesses the flexibility of the protein and the likelihood of cross-link formation |
This table outlines computational approaches for predicting cross-linking and is for illustrative purposes.
Computational Design and Structure-Activity Relationship (SAR) Studies for New Analogs
Computational chemistry is instrumental in the rational design of new analogs of this compound with improved properties, such as enhanced cross-linking efficiency, selectivity, or altered spacer arm length. Structure-Activity Relationship (SAR) studies, guided by computational methods, aim to understand how modifications to the molecular structure of the cross-linker affect its activity.
The design of new analogs often begins with the existing structure of this compound as a template. Modifications can include altering the length and flexibility of the ethyl arms, substituting the amine core with other chemical moieties, or changing the reactive groups. Computational docking and MD simulations can then be used to predict how these modifications will affect the binding of the analog to its target protein.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a series of this compound analogs, QSAR models can be developed to correlate molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with their cross-linking efficiency. These models can then be used to predict the activity of novel, untested analogs, thereby prioritizing synthetic efforts. The investigation of structure-activity relationships is a common approach in the development of new chemical entities nih.govacademie-sciences.frnih.gov.
| Modification Strategy | Desired Outcome | Computational Evaluation |
| Varying spacer arm length | Optimize cross-linking distance for specific targets | Molecular docking to assess fit within binding sites |
| Modifying the central core | Alter solubility and cell permeability | Calculation of logP and other physicochemical properties |
| Introducing different reactive groups | Target different amino acid residues | Quantum chemical calculations of reaction energetics |
| Substitutions on the ethyl chains | Influence conformational preferences | Conformational analysis using molecular mechanics |
This table presents strategies for the computational design of new analogs and is for illustrative purposes.
Future Directions and Emerging Research Avenues for Tris 2 Methanethiosulfonylethyl Amine
Development of Next-Generation Analogs with Enhanced Specificity, Reversibility, or Bio-orthogonality
The core structure of Tris-(2-methanethiosulfonylethyl)amine is ripe for modification to create next-generation analogs with tailored properties. The methanethiosulfonate (B1239399) group is known for its reactivity with thiols to form disulfide bonds. nih.gov Future research could focus on modulating this reactivity for enhanced specificity or introducing reversible cleavage mechanisms.
Enhanced Specificity: The development of analogs could involve altering the electronic properties of the MTS group to fine-tune its reactivity towards specific cysteine residues in a protein, potentially influenced by the local microenvironment.
Reversibility: While disulfide bonds formed by MTS reagents can be cleaved with reducing agents like dithiothreitol (B142953), new analogs could incorporate functionalities that allow for cleavage under specific physiological conditions or external stimuli, such as light or specific enzymes. nih.gov
Bio-orthogonality: To expand the utility of this tripodal linker, analogs could be synthesized where one or more of the MTS groups are replaced with bio-orthogonal reactive groups. This would allow for multi-modal labeling and conjugation in complex biological systems.
Table 1: Potential Next-Generation Analogs of this compound
| Analog Type | Modification | Potential Advantage |
| Enhanced Specificity | Introduction of electron-withdrawing/donating groups near the MTS moiety. | Tunable reactivity towards specific thiol environments. |
| Reversible Linker | Incorporation of a photocleavable linker in the ethyl chain. | Light-induced release of conjugated molecules. |
| Bio-orthogonal Hub | Replacement of one MTS group with an azide (B81097) or alkyne. | Dual reactivity for sequential or multi-component conjugations. |
Integration into Advanced Biorecognition and Sensing Platforms
The tripodal amine scaffold is a well-established feature in the design of receptors and sensors for various analytes. nih.govmdpi.com The three reactive arms of this compound provide an ideal framework for the construction of novel biorecognition and sensing platforms. By attaching to cysteine residues on proteins or other thiolated surfaces, it can act as a molecular hub for the assembly of detection systems.
Future research could explore its use in:
Electrochemical Sensors: Immobilization on gold electrodes via the MTS groups could be used to capture proteins or other thiol-containing molecules for electrochemical detection.
Fluorescence-Based Sensors: The tripodal amine core can be modified to incorporate a fluorophore, with the MTS arms used to anchor the sensor to a biological target. Changes in the local environment upon binding could modulate the fluorescence signal.
Radiolabeling: Similar to other tripodal bifunctional chelators, analogs of this compound could be developed for chelating radiometals for imaging applications like PET or SPECT. nih.gov
Table 2: Potential Sensing Applications
| Sensing Platform | Principle of Operation | Potential Analyte |
| Electrochemical Biosensor | Immobilization on a gold surface for capturing thiol-containing proteins. | Disease biomarkers, specific enzymes. |
| Fluorescence Turn-On/Off Sensor | Conformational changes upon binding to a target modulate a tethered fluorophore. | Specific proteins, metal ions. |
| Radiopharmaceutical Imaging Agent | Chelation of a radioisotope for in vivo tracking. | Cancer cells, specific tissues. |
Exploration of Synergistic Applications with Other Bio-conjugation Chemistries (e.g., Click Chemistry)
A significant area of future research lies in combining the thiol-reactivity of this compound with other bio-orthogonal chemistries, such as the well-established "click chemistry". nih.gov This would enable the creation of highly complex and functional biomolecular constructs.
For instance, a next-generation analog, as proposed in section 7.1, could feature two MTS groups and one azide group. This would allow for a dual-conjugation strategy:
The two MTS groups could be used to crosslink two cysteine residues within a single protein or between two different protein subunits, providing structural stability.
The remaining azide group would then be available for a subsequent copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. This could be used to attach a payload such as a drug molecule, an imaging agent, or a polyethylene (B3416737) glycol (PEG) chain for improved pharmacokinetics.
This synergistic approach would provide a "plug-and-play" platform for constructing trifunctional bioconjugates with precise control over the location and nature of the attached moieties. nih.gov
Addressing Challenges in Large-Scale Synthesis and Characterization for Broader Research Adoption
For this compound to be widely adopted by the research community, robust and scalable synthetic routes must be developed. While the synthesis is conceptually straightforward from Tris(2-aminoethyl)amine, optimizing reaction conditions to ensure high purity and yield, especially at a larger scale, can be challenging.
Synthesis: Future research should focus on developing efficient purification methods to remove any di- or mono-substituted byproducts, ensuring the trifunctionality of the final product.
Characterization: Comprehensive characterization of the compound using techniques such as NMR, mass spectrometry, and elemental analysis is crucial. Furthermore, developing standardized protocols to quantify its reactivity and stability under various conditions will be essential for its reliable use in different applications. The development of analytical methods to monitor its conjugation efficiency in real-time would also be highly beneficial.
Unexplored Reactivity Landscapes and Potential in Novel Material Science Applications
Beyond its potential in bioconjugation, the unique trifunctional nature of this compound opens up avenues in material science. The ability of its three MTS arms to crosslink thiolated polymers or nanoparticles could be exploited to create novel hydrogels, functionalized surfaces, and self-assembling materials.
Hydrogel Formation: By crosslinking thiol-containing polymers such as thiolated hyaluronic acid or polyethylene glycol, this compound could be used to form biocompatible hydrogels. The properties of these gels, such as stiffness and degradation, could be tuned by controlling the crosslinking density.
Surface Modification: The compound could be used to functionalize surfaces, such as gold nanoparticles or sensor chips, creating a high density of reactive sites for the subsequent attachment of other molecules.
Self-Assembling Systems: The tripodal nature of the molecule could be used to direct the self-assembly of nanoparticles or other building blocks into well-defined three-dimensional structures.
The exploration of these and other potential applications will undoubtedly solidify the position of this compound and its future analogs as powerful tools in both life sciences and material science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tris-(2-methanethiosulfonylethyl)amine, and how can purity be ensured?
- Methodology : Synthesis typically involves nucleophilic substitution reactions between a tris-amine precursor (e.g., Tris(2-aminoethyl)amine) and methanethiosulfonate derivatives. Key steps include controlling stoichiometry, reaction temperature (e.g., 0–25°C), and pH to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Purity assessment requires HPLC or titration (e.g., potentiometric titration with HCl, as described for similar amines in ) .
- Quality Control : Refractive index (e.g., 1.4956–1.4986 at 20°C) and assay validation (≥98% purity) are standard metrics .
Q. How does the tripodal structure of this compound influence its reactivity in coordination chemistry?
- Experimental Design : The compound’s three thiosulfonate arms enable tridentate or hexadentate binding to transition metals. Stability constants can be measured via UV-Vis titrations in solvent systems like methanol/water. Compare coordination behavior with analogs like Tris(2-aminoethyl)amine, which forms stable Cu(II) and Fe(III) complexes .
- Data Interpretation : Conflicting stability constants in literature may arise from solvent polarity or counterion effects. Replicate experiments under standardized conditions (e.g., ionic strength, temperature) .
Advanced Research Questions
Q. What strategies optimize the use of this compound in crosslinking polymers, and how are side reactions mitigated?
- Methodology : The compound’s thiol-reactive groups facilitate disulfide bond formation in polymer networks. Kinetic studies (e.g., via Raman spectroscopy) can track crosslinking efficiency. To suppress hydrolysis of thiosulfonate groups, maintain anhydrous conditions and use buffered systems (pH 7–8) .
- Contradiction Analysis : If crosslinking density varies between studies, assess the impact of humidity or residual solvents on reaction kinetics .
Q. How can structural contradictions in metal-complex crystallography data be resolved?
- Analytical Approach : Single-crystal X-ray diffraction is definitive for resolving bond-length discrepancies. For amorphous complexes, pair Extended X-ray Absorption Fine Structure (EXAFS) with DFT calculations to validate coordination geometry .
- Case Study : Compare results with Tris[2-(diphenylphosphino)ethyl]phosphine complexes, where ligand flexibility causes structural variability .
Q. What advanced techniques characterize the redox activity of this compound in catalytic systems?
- Experimental Design : Cyclic voltammetry in non-aqueous media (e.g., acetonitrile) identifies redox potentials. Couple with EPR spectroscopy to detect radical intermediates during catalysis .
- Troubleshooting : Inconsistent cyclic voltammograms may stem from oxygen contamination or electrode passivation. Use glovebox techniques and freshly polished electrodes .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in reported reaction yields for this compound derivatives?
- Root Cause Analysis : Compare solvent systems (e.g., methanol vs. THF), catalyst loadings, and purification protocols. For example, notes that AI-driven retrosynthesis tools can identify optimal routes, reducing variability .
- Resolution : Validate reproducibility via round-robin testing across labs, standardizing reagents and equipment .
Q. Why do stability studies of this compound complexes show conflicting thermal degradation profiles?
- Investigation Framework : Use thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Cross-reference with spectroscopic data (e.g., IR for ligand decomposition).
- Example : Analogous Tris(4-formylphenyl)amine degrades above 300°C; deviations may arise from metal-ligand bond strength variations .
Tables for Key Data Comparison
| Property | This compound | Tris(2-aminoethyl)amine |
|---|---|---|
| Coordination Modes | Tridentate/Hexadentate | Tetradentate |
| Typical Metal Partners | Au(III), Pd(II) | Cu(II), Fe(III) |
| Thermal Stability | >200°C (decomposes) | Stable up to 150°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
